molecular formula C19H17NO4 B12901048 Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- CAS No. 651054-43-2

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-

Cat. No.: B12901048
CAS No.: 651054-43-2
M. Wt: 323.3 g/mol
InChI Key: HDJHUVWQWGEDSN-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- is a heterocyclic compound featuring a quinoline core substituted with 6,7-dimethoxy groups. The quinoline moiety is linked via an oxygen atom to a phenyl ring bearing an ethanone group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. The dimethoxy groups enhance lipophilicity and electron density, while the ethanone group may facilitate π-π interactions or serve as a reactive site for derivatization .

Properties

CAS No.

651054-43-2

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

1-[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]ethanone

InChI

InChI=1S/C19H17NO4/c1-12(21)13-5-4-6-14(9-13)24-17-7-8-20-16-11-19(23-3)18(22-2)10-15(16)17/h4-11H,1-3H3

InChI Key

HDJHUVWQWGEDSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Ether Formation: The phenyl ring is introduced through an ether linkage by reacting the methoxylated quinoline with a phenol derivative under basic conditions, typically using potassium carbonate as the base and a suitable solvent like dimethylformamide.

    Ethanone Introduction:

Industrial Production Methods

Industrial production of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohol derivatives.

    Substitution: Alkoxy-substituted quinoline derivatives.

Scientific Research Applications

Therapeutic Applications

2.1 Cancer Treatment

One of the primary applications of this compound is in the treatment of cancer. Research indicates that it acts as a dual inhibitor targeting both the MET and VEGF pathways, which are critical in tumor growth and metastasis. For instance, a patent describes its use in treating castration-resistant prostate cancer and osteoblastic bone metastases by inhibiting these pathways effectively .

2.2 Protein Kinase Modulation

The compound has also been studied for its role in modulating protein kinase activity. It has shown potential in regulating cellular activities such as proliferation and apoptosis through inhibition of specific kinases involved in cancer cell signaling . This modulation can lead to reduced tumor growth and enhanced sensitivity to existing therapies.

Table 1: Summary of Research Findings on Ethanone Applications

Study ReferenceApplication FocusKey Findings
Patent WO2012044577A1Cancer TreatmentEffective against castration-resistant prostate cancer; dual MET/VEGF inhibition .
Patent EP2210607B1Protein Kinase ModulationModulates protein kinase activity; potential for reducing tumor proliferation .
Research ArticleTumor MicroenvironmentInhibits angiogenesis by targeting VEGF pathways; enhances efficacy of existing treatments .

Mechanism of Action

The mechanism of action of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes like kinases and proteases by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

Quinoline vs. Isoquinoline Derivatives

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) () share the 6,7-dimethoxy substitution pattern but differ in their core structure (isoquinoline vs. quinoline).

  • Key Differences: Quinoline has a nitrogen atom in the first aromatic ring, whereas isoquinoline’s nitrogen is in the second ring. The dihydro/tetrahydro modifications in compounds reduce aromaticity, increasing conformational flexibility compared to the fully aromatic quinoline in the target compound .
Substituted Quinolines

1-(4-Hydroxy-2-methylquinolin-3-yl)ethanone (CAS 91569-13-0, ) shares the quinoline-ethanone framework but replaces dimethoxy groups with a 4-hydroxy and 2-methyl substituent.

  • Implications :
    • The hydroxy group increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic methoxy groups in the target compound.
    • Methyl substitution at the 2-position may sterically hinder interactions compared to the 4-oxy-phenyl linkage in the target .

Substituent Effects on Physicochemical Properties

Ethanone-Linked Aromatic Systems
  • Ethanone, 1-(4-Hydroxy-3-methoxyphenyl)- (CAS 498-02-2, ): Features a simpler phenyl ring with hydroxy and methoxy groups. Higher aqueous solubility due to phenolic hydroxy group compared to the target’s fully substituted quinoline .
  • Ethanone, 1-[4-(1-Methylethenyl) Phenyl]- (CAS 5359-04-6, ): Contains a styryl group instead of quinolinyloxy-phenyl. The conjugated double bond in the styryl group enhances UV absorption properties, differing from the electron-rich quinoline system .

Functional Group Modifications

Compounds in , such as 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f), introduce carboxamide or sulfonyl groups (e.g., 6e), which contrast with the ethanone group in the target.

  • Carboxamide/Sulfonyl vs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties CAS Number References
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- Quinoline 6,7-Dimethoxy, 4-oxy-phenyl-ethanone High lipophilicity, electron-rich N/A N/A
1-(4-Hydroxy-2-methylquinolin-3-yl)ethanone Quinoline 4-Hydroxy, 2-methyl, 3-ethanone Polar, hydrogen-bond donor 91569-13-0
Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- Phenyl 4-Hydroxy, 3-methoxy Moderate solubility, phenolic 498-02-2
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline 6,7-Dimethoxy, 1-methyl, ethyl ester Flexible, ester hydrolysis site N/A

Research Implications

  • Biological Activity: The target compound’s dimethoxy-quinoline structure may enhance membrane permeability compared to hydroxy-substituted analogs (e.g., CAS 91569-13-0) .
  • Synthetic Utility: The ethanone group offers a handle for further functionalization, unlike the carboxamide or sulfonyl groups in compounds .
  • Stability : Methoxy groups likely confer greater metabolic stability compared to hydroxy groups, which are prone to glucuronidation .

Biological Activity

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the molecular formula C39H34N4O8C_{39}H_{34}N_{4}O_{8} with a molecular weight of approximately 686.71 g/mol. Its structure includes a quinoline moiety which is known for its biological activity, particularly in cancer treatment.

PropertyValue
Molecular FormulaC39H34N4O8C_{39}H_{34}N_{4}O_{8}
Molecular Weight686.71 g/mol
Boiling Point912.8 °C (predicted)
Density1.371 g/cm³ (predicted)
pKa13.63 (predicted)

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- functions primarily as a dual inhibitor of MET and VEGF pathways, which are crucial in tumor growth and metastasis. The inhibition of these pathways can lead to reduced cancer cell proliferation and enhanced apoptosis in malignant cells.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study evaluated the cytotoxic effects on the K562 cell line using the MTT assay:

  • IC50 Values : Some derivatives showed IC50 values comparable to established chemotherapeutics like verapamil:
    • Compound 6e: IC50 = 0.66 μM
    • Compound 6h: IC50 = 0.65 μM
    • Compound 7c: IC50 = 0.96 μM

These results indicate that certain modifications to the core structure enhance anticancer activity significantly compared to unmodified compounds .

Case Studies

A notable case study involved the use of this compound in preclinical models for castration-resistant prostate cancer. The dual inhibition mechanism was shown to effectively reduce tumor size and improve survival rates in treated mice compared to control groups .

Clinical Implications

The potential clinical applications of Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- are promising, particularly for patients with advanced-stage cancers resistant to conventional therapies. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further clinical trials.

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